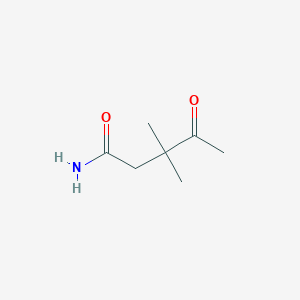![molecular formula C33H45ClO5 B14464005 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 65733-74-6](/img/structure/B14464005.png)
2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with (chloromethyl)oxirane, 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1,3,3-tetramethylbutyl)phenol is a complex polymeric compound. It is synthesized through the polymerization of formaldehyde with (chloromethyl)oxirane, 4,4’-(1-methylethylidene)bis[phenol], and 4-(1,1,3,3-tetramethylbutyl)phenol. This compound is known for its versatile applications in various industries due to its unique chemical properties.
Métodos De Preparación
The synthesis of this compound involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of formaldehyde with (chloromethyl)oxirane. This reaction is typically carried out under controlled conditions to ensure the formation of the desired polymer.
Incorporation of 4,4’-(1-methylethylidene)bis[phenol]: The next step involves the addition of 4,4’-(1-methylethylidene)bis[phenol] to the polymerization mixture. This step is crucial as it imparts specific properties to the polymer.
Addition of 4-(1,1,3,3-tetramethylbutyl)phenol: Finally, 4-(1,1,3,3-tetramethylbutyl)phenol is added to the reaction mixture. .
Análisis De Reacciones Químicas
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others. .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in biological research for the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its excellent chemical and physical properties
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can form cross-links with other molecules, leading to the formation of stable structures. This property is particularly useful in the development of durable materials and coatings. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors .
Comparación Con Compuestos Similares
This polymer can be compared with other similar compounds, such as:
Phenol-formaldehyde resins: These resins are also formed through the polymerization of phenol and formaldehyde, but they lack the additional components found in the target polymer.
Epoxy resins: Epoxy resins are formed through the polymerization of epichlorohydrin and bisphenol A, similar to the target polymer, but they do not include 4-(1,1,3,3-tetramethylbutyl)phenol.
Polyurethanes: These polymers are formed through the reaction of diisocyanates with polyols, and they have different chemical properties compared to the target polymer
Propiedades
Número CAS |
65733-74-6 |
|---|---|
Fórmula molecular |
C33H45ClO5 |
Peso molecular |
557.2 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C14H22O.C3H5ClO.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;4-1-3-2-5-3;1-2/h3-10,16-17H,1-2H3;6-9,15H,10H2,1-5H3;3H,1-2H2;1H2 |
Clave InChI |
XQBKHKNWHFRJFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.C1C(O1)CCl |
Números CAS relacionados |
65733-74-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


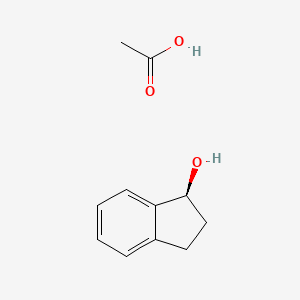
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
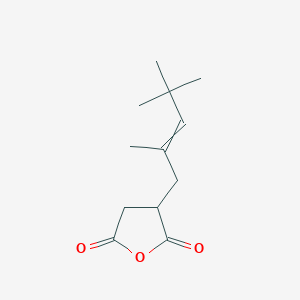
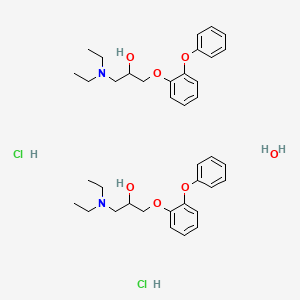
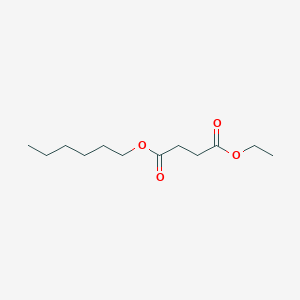


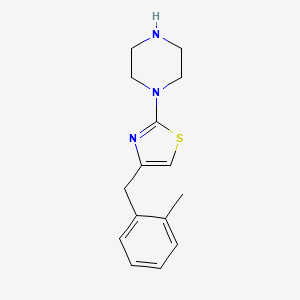
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)
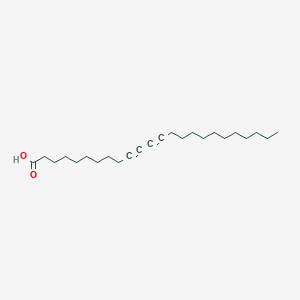
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
